3-Nitroimidazo[1,2-a]pyridin-7-amine 3-Nitroimidazo[1,2-a]pyridin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544826
InChI: InChI=1S/C7H6N4O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H,8H2
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

3-Nitroimidazo[1,2-a]pyridin-7-amine

CAS No.:

Cat. No.: VC16544826

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

3-Nitroimidazo[1,2-a]pyridin-7-amine -

Specification

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 3-nitroimidazo[1,2-a]pyridin-7-amine
Standard InChI InChI=1S/C7H6N4O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H,8H2
Standard InChI Key RKGAQLODFXRPLO-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NC=C2[N+](=O)[O-])C=C1N

Introduction

Structural and Molecular Characteristics

3-Nitroimidazo[1,2-a]pyridin-7-amine (molecular formula: C₇H₆N₄O₂, molecular weight: 178.15 g/mol) consists of a fused bicyclic system: a five-membered imidazole ring fused to a six-membered pyridine ring. The nitro group (-NO₂) at position 3 and the amine (-NH₂) at position 7 create a polarized electronic environment, influencing reactivity and intermolecular interactions.

Key structural features:

  • Aromatic system: The fused rings maintain aromaticity, with delocalized π-electrons across both rings.

  • Substituent effects: The electron-withdrawing nitro group reduces electron density at position 3, while the electron-donating amine enhances reactivity at position 7.

  • Tautomerism potential: The amine group may participate in tautomeric equilibria, though this is less common in imidazo[1,2-a]pyridines compared to simpler heterocycles .

Synthetic Methodologies

The synthesis of 3-nitroimidazo[1,2-a]pyridin-7-amine requires careful regioselective functionalization. Two predominant strategies emerge from recent literature:

Direct Functionalization of Preformed Imidazo[1,2-a]pyridines

This approach involves modifying existing imidazo[1,2-a]pyridine scaffolds. For example:

  • Nitration of 7-aminoimidazo[1,2-a]pyridine:

    • The amine group at position 7 acts as an ortho/para director. Nitration with mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group at position 3 .

    • Yield: ~60–70% (reported for analogous systems) .

    • Challenge: Over-nitration must be controlled via stoichiometric limitations.

  • Amination of 3-nitroimidazo[1,2-a]pyridine:

    • Palladium-catalyzed C–H amination using hydroxylamine derivatives under microwave irradiation (e.g., 150°C, 30 min) .

    • Advantage: Avoids protection/deprotection steps.

De Novo Ring Synthesis

Constructing the imidazo[1,2-a]pyridine core with pre-installed substituents:

  • Condensation of 2-amino-5-nitropyridine with α-bromoketones:

    • Example: Reacting 2-amino-5-nitropyridine with bromomalonaldehyde in ethanol–water under microwave assistance (Scheme 1) .

    • Mechanism: Initial Michael addition, followed by cyclization and elimination of HBr.

    • Intermediate: Enamine formation confirmed via isolation .

  • Groebke–Blackburn–Bienaymé Reaction:

    • Three-component reaction of 2-aminopyridine, aldehydes, and isonitriles.

    • Modification: Using nitro-substituted aldehydes to introduce the nitro group during cyclization .

Physicochemical Properties

Experimental and computed data for 3-nitroimidazo[1,2-a]pyridin-7-amine are summarized below:

PropertyValue/DescriptionSource
Molecular Weight178.15 g/molCalculated
LogP1.89 (predicted)
SolubilitySparingly soluble in H₂O; soluble in DMSOAnalog data
pKaAmine: ~4.5; Nitro: Non-ionizableEstimated
λmax (UV-Vis)278 nm (ε = 12,500 M⁻¹cm⁻¹)

Stability:

  • Sensitive to strong reducing agents (e.g., LiAlH₄), which reduce the nitro group to amine.

  • Stable under ambient conditions for >6 months when stored in inert atmosphere .

Industrial and Material Science Applications

  • Coordination Chemistry:

    • The amine and nitro groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

  • Optoelectronic Materials:

    • Nitro group enhances electron affinity, making the compound a candidate for electron-transport layers in OLEDs .

Challenges and Future Directions

  • Synthetic Scalability:

    • Microwave and flow chemistry methods (e.g., HCl-catalyzed continuous flow ) could improve yields beyond lab-scale.

  • Toxicity Profiling:

    • Nitroimidazoles are associated with neurotoxicity; detailed in vivo studies are needed.

  • Functionalization Diversity:

    • Exploring cross-coupling reactions (e.g., Suzuki-Miyaura) at position 2 could diversify derivatives .

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